Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH is a derivative of the amino acid serine, modified with a tert-butyl protecting group and a phenyl moiety. This compound is primarily utilized in peptide synthesis, particularly in solid-phase peptide synthesis (SPPS), due to its stability and ease of deprotection. The fluorenylmethyloxycarbonyl (Fmoc) group serves as a protective group for the amino functionality, allowing for selective reactions during peptide assembly. Its structure enhances solubility and stability, making it an important building block in the synthesis of complex peptides and proteins .
The synthesis of Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH typically involves several key steps:
The synthesis requires careful control of reaction conditions, including temperature and solvent choice, to ensure high yields and purity. Automated peptide synthesizers are often employed for large-scale production, allowing for precise control over each step .
The molecular structure of Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH features:
Key structural data include:
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH can participate in several types of chemical reactions:
The choice of reagents and conditions significantly affects the yield and purity of the final product. For instance, using DCC facilitates efficient coupling reactions while minimizing side reactions .
The mechanism of action for Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH primarily revolves around its role as a building block in peptide synthesis:
Physical properties include:
Chemical properties include:
The compound has been characterized using techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC) for purity assessment .
Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH finds extensive applications in:
Orthogonal protection strategies are fundamental to successful SPPS, enabling sequential deprotection of specific functional groups without compromising others. Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH exemplifies this principle through its differentiated protecting group scheme:
Fmoc Group (Temporary Protection): The base-labile Fmoc group (9-fluorenylmethyloxycarbonyl) is selectively removed under mild basic conditions (typically 20% piperidine in DMF) without affecting acid-labile side-chain protections. Recent innovations have explored alternatives like 10% DEAPA (3-(diethylamino)propylamine) in DMF to replace controlled substances like piperidine while maintaining efficient deprotection kinetics [5] [6]. This orthogonal removal allows iterative peptide chain elongation while preserving the integrity of the serine t-butyl protection and the carboxylic acid functionality of the linker.
t-Butyl Group (Permanent Protection): The acid-labile tert-butyl ether protects the serine hydroxyl group during peptide assembly. This moiety remains stable throughout multiple Fmoc deprotection cycles but is quantitatively removed during final TFA-mediated resin cleavage and global deprotection. The t-butyl group's stability toward base is crucial for preventing side reactions during extended syntheses of complex peptides containing multiple serine residues [3] [10].
Linker Carboxyl Group (Orthogonal Reactivity): The terminal carboxylic acid (-CH~2~-CH~2~-COOH) remains fully exposed and unprotected throughout SPPS. This design permits selective activation and conjugation while the peptide remains anchored to the resin, enabling on-resin bioconjugation strategies that minimize handling losses [1] [7].
Table 1: Orthogonal Deprotection Conditions for Key Functional Groups in Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH
Functional Group | Protection Type | Deprotection Reagent | Half-Life |
---|---|---|---|
α-Amino group | Fmoc | 20% piperidine/DMF | ~6 seconds |
Ser-OH side chain | t-Butyl | 95% TFA/scavengers | 1-3 hours |
Linker -COOH | Unprotected | N/A (functional handle) | N/A |
The orthogonality of this protection scheme significantly enhances synthetic efficiency in SPPS, particularly for synthesizing serine-rich sequences or peptides requiring post-assembly modifications. By eliminating intermediate protection/deprotection steps for the carboxylic acid handle, this derivative streamlines the production of functionalized peptides for drug development, targeted delivery systems, and diagnostic applications [1] [8].
The strategic selection of protecting groups in Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH addresses specific chemical challenges in peptide synthesis:
Fmoc Group Advantages and Mechanism
The Fmoc group functions through a base-induced β-elimination mechanism, generating dibenzofulvene and a carbonate anion. Piperidine (or alternative bases like DEAPA) rapidly traps the electrophilic dibenzofulvene byproduct as a stable adduct (piperidine-dibenzofulvene), preventing side reactions with nucleophilic residues in the growing peptide chain [6]. This mechanism provides critical advantages:
t-Butyl Protection for Serine Hydroxyl Group
The tert-butyl ether (Ser(tBu)) addresses two critical vulnerabilities of serine residues:
Table 2: Comparative Analysis of Serine Protecting Groups in Fmoc-SPPS
Protecting Group | Deprotection Conditions | Stability to Piperidine | Risk of Side Reactions |
---|---|---|---|
t-Butyl (tBu) | 90-95% TFA, 1-3 hours | High | Low |
Trityl (Trt) | 1-5% TFA, 30-90 min | Moderate | Moderate (acid-sensitive sequences) |
Benzyl (Bn) | HF/TFMSA, 0°C | Low | High (requires harsh conditions) |
Compared to standard Fmoc-Ser(tBu)-OH (which lacks the phenoxyacetic acid linker), the Fmoc-L-Ser(tBu)-O-CH2-Ph-OCH2-CH2-COOH derivative exhibits nearly identical deprotection kinetics for both Fmoc and t-butyl groups, ensuring seamless integration into conventional Fmoc/tBu SPPS protocols. This compatibility facilitates its adoption in automated peptide synthesizers without protocol modifications [1] [10].
The phenoxyacetic acid linker (-O-CH~2~-Ph-OCH~2~-CH~2~-COOH) represents the most distinctive structural feature of this derivative, conferring unique advantages for post-synthetic modifications:
Table 3: Applications Enabled by the Phenoxyacetic Acid Linker
Application Field | Conjugation Target | Functional Outcome | Reference |
---|---|---|---|
Targeted Drug Delivery | Antibody Fab fragments | Tumor-specific peptide-drug conjugates | [1] |
Diagnostic Probes | Fluorescent dyes (e.g., FITC, Cy5) | Peptide-based imaging agents | [7] |
Vaccine Development | Carrier proteins (KLH, BSA) | Enhanced immunogenicity of epitopes | [1] |
Biomaterials | Polyethylene glycol (PEG) chains | Improved peptide pharmacokinetics | [7] |
Nanotechnology | Magnetic nanoparticles | Peptide-functionalized biosensors | [1] |
The linker's design enables site-specific bioconjugation without requiring additional protective group manipulations. This contrasts with standard Fmoc-Ser(tBu)-OH, which requires post-synthetic derivatization to introduce conjugation handles, often leading to reduced yields and increased purification challenges. In drug development, the phenoxyacetic acid moiety facilitates the synthesis of peptide-drug conjugates where cytotoxic agents are attached via pH-sensitive or enzymatically cleavable bonds, enabling targeted release in tumor microenvironments. Additionally, the linker's aromatic ring enhances UV detectability (λ~max~ ≈ 260 nm), simplifying purification monitoring by HPLC [1] [4] [7].
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: